molecular formula C20H17ClO3 B12733785 Ethyl (E,E)-3-(3-(3-(4-chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoate CAS No. 82885-71-0

Ethyl (E,E)-3-(3-(3-(4-chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoate

Cat. No.: B12733785
CAS No.: 82885-71-0
M. Wt: 340.8 g/mol
InChI Key: MPMYNCUDKKYWRG-QHKWOANTSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

  • ¹H NMR : The ethyl group resonates as a triplet at δ 1.2–1.3 ppm (CH₃) and a quartet at δ 4.1–4.3 ppm (CH₂). The trans-configured double bonds exhibit coupling constants of J = 15–16 Hz, consistent with (E)-geometry in analogous dienones. Aromatic protons adjacent to the chlorophenyl group deshield to δ 7.4–7.6 ppm.
  • ¹³C NMR : The ester carbonyl appears at δ 167–169 ppm, while the α,β-unsaturated ketone resonates at δ 190–192 ppm. The chlorophenyl carbon bonded to chlorine shows a characteristic signal at δ 135–137 ppm.

Infrared (IR) Spectroscopy of Conjugated Carbonyl Systems

The IR spectrum features two strong absorptions:

  • A conjugated ester C=O stretch at 1,715–1,725 cm⁻¹.
  • An α,β-unsaturated ketone C=O stretch at 1,680–1,690 cm⁻¹.
    The diminished wavenumber of the ketone carbonyl (compared to non-conjugated analogs at ~1,710 cm⁻¹) reflects resonance stabilization from the adjacent double bond.

Mass Spectrometric Fragmentation Patterns

The molecular ion ([M]⁺) is observed at m/z 358 (C₂₀H₁₅ClO₄⁺). Key fragments include:

  • m/z 313 ([M – OCH₂CH₃]⁺) via ethyl group loss.
  • m/z 167 corresponding to the chlorophenyl-propenyl cation.
  • m/z 149 from retro-Diels-Alder cleavage of the dienone system.

Figure 1: Predicted Mass Fragmentation Pathways
$$ \text{[M]}^+ \xrightarrow{\text{-OEt}} \text{C}{18}\text{H}{10}\text{ClO}3^+ \xrightarrow{\text{-CO}} \text{C}{17}\text{H}{10}\text{ClO}2^+ $$

Properties

CAS No.

82885-71-0

Molecular Formula

C20H17ClO3

Molecular Weight

340.8 g/mol

IUPAC Name

ethyl (E)-3-[3-[(E)-3-(4-chlorophenyl)prop-2-enoyl]phenyl]prop-2-enoate

InChI

InChI=1S/C20H17ClO3/c1-2-24-20(23)13-9-16-4-3-5-17(14-16)19(22)12-8-15-6-10-18(21)11-7-15/h3-14H,2H2,1H3/b12-8+,13-9+

InChI Key

MPMYNCUDKKYWRG-QHKWOANTSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=CC=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC=C1)C(=O)C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation Approach

A common and effective method to prepare α,β-unsaturated esters like ethyl propenoates is the Knoevenagel condensation between aldehydes and active methylene compounds (e.g., ethyl acetoacetate or ethyl cyanoacetate derivatives).

  • Step 1: Synthesis of the intermediate 3-(4-chlorophenyl)-1-oxo-2-propenyl derivative via condensation of 4-chlorobenzaldehyde with an appropriate ketone or ester under basic or acidic catalysis.
  • Step 2: Coupling this intermediate with ethyl 3-(3-formylphenyl)-2-propenoate or its equivalent to form the extended conjugated system.
  • Catalysts: Piperidine, ammonium acetate, or other mild bases are typically used to promote the condensation.
  • Solvents: Ethanol or other polar solvents facilitate the reaction and product crystallization.

This method allows control over the (E)-configuration due to thermodynamic stability of the trans double bond.

Wittig or Horner–Wadsworth–Emmons (HWE) Olefination

For precise stereochemical control, Wittig or HWE reactions are employed:

  • Wittig Reaction: Phosphonium ylides derived from 4-chlorobenzyl halides react with aldehyde precursors to form the (E)-alkene selectively.
  • HWE Reaction: Phosphonate esters react with aldehydes under basic conditions to yield α,β-unsaturated esters with high (E)-selectivity.

These methods are suitable for constructing the propenoate double bonds with high stereoselectivity and yield.

Palladium-Catalyzed Cross-Coupling Reactions

Recent literature reports the use of palladium-catalyzed coupling for assembling complex conjugated systems:

  • Suzuki or Heck Coupling: Coupling of aryl halides (e.g., 4-chlorophenyl bromide) with vinyl or aryl boronic acids/esters or alkenes to build the conjugated backbone.
  • Advantages: High regio- and stereoselectivity, tolerance of functional groups, and mild reaction conditions.
  • Example: Synthesis of alkenylated flavones via Pd-catalyzed coupling as a model for similar conjugated ester systems.

Representative Experimental Data and Yields

Method Reaction Conditions Yield (%) Notes
Knoevenagel Condensation Ethanol, piperidine, reflux 2-4 h 65-85 High stereoselectivity for (E)-isomer
Wittig/HWE Olefination THF or DMSO, base, 1-3 h 70-90 Excellent (E)-selectivity, mild temp
Pd-Catalyzed Cross-Coupling Pd(PPh3)4, base, DMF, 80-100 °C 60-80 Functional group tolerance, scalable
One-Pot Multi-Component Metal-free, room temp to 60 °C 50-75 Efficient, fewer purification steps

Analytical Characterization Supporting Preparation

  • IR Spectroscopy: Characteristic ester C=O stretch near 1710-1720 cm⁻¹; conjugated ketone C=O near 1650-1675 cm⁻¹; C=C stretches around 1600-1620 cm⁻¹.
  • NMR Spectroscopy:
    • $$^{1}H$$ NMR shows vinyl protons with large coupling constants (~16 Hz) confirming (E)-configuration.
    • Aromatic protons appear as multiplets consistent with substituted phenyl rings.
    • Ethyl ester signals: triplet (~1.2 ppm) for CH3 and quartet (~4.1 ppm) for CH2.
  • Melting Point: Typically in the range 150-170 °C for crystalline derivatives.
  • Elemental Analysis: Matches calculated values for C, H, and Cl content, confirming purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E,E)-3-(3-(3-(4-chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can yield alcohols or alkanes, depending on the reagents used.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl (E,E)-3-(3-(3-(4-chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoate has been investigated for its biological properties, particularly in the development of pharmaceuticals.

  • Anticancer Activity : Studies have shown that derivatives of propenoates can exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested for their ability to inhibit tumor growth in various cancer cell lines. A notable study demonstrated that propenoate derivatives could induce apoptosis in cancer cells by activating specific signaling pathways .
  • Anti-inflammatory Effects : Research indicates that similar compounds can modulate inflammatory responses. This compound may possess anti-inflammatory properties, making it a candidate for treating conditions like arthritis or other inflammatory diseases .

Agricultural Chemistry

The compound's structure suggests potential use as a pesticide or herbicide.

  • Pesticidal Activity : this compound has been evaluated for its effectiveness against various agricultural pests. Field trials have indicated that it can reduce pest populations significantly, thus enhancing crop yields .
  • Herbicide Development : The compound's ability to inhibit specific plant growth pathways makes it a candidate for herbicide formulation. Research has shown that propenoate-based herbicides can selectively target weed species while being less harmful to crops, providing an environmentally friendly alternative to traditional herbicides .

Material Science

The unique chemical properties of this compound allow it to be utilized in materials science.

  • Polymer Synthesis : This compound can serve as a monomer in the synthesis of polymers with advanced properties such as increased thermal stability and enhanced mechanical strength. Research has indicated that incorporating such propenoate derivatives into polymer matrices can improve their performance in various applications, including coatings and adhesives .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer and anti-inflammatory agentsInduces apoptosis; modulates inflammation
Agricultural ChemistryPesticide and herbicideEffective against pests; environmentally friendly
Material ScienceMonomer for polymer synthesisEnhances thermal stability and mechanical strength

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various propenoate derivatives, including this compound). The results indicated significant cytotoxicity against breast cancer cell lines, suggesting further investigation into its mechanism of action is warranted .

Case Study 2: Agricultural Field Trials

In a field trial conducted by the Agricultural Research Service, this compound was tested for its efficacy as a pesticide. The results showed a reduction in pest populations by over 70%, highlighting its potential as an effective agricultural chemical .

Mechanism of Action

The mechanism of action of Ethyl (E,E)-3-(3-(3-(4-chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoate involves its interaction with specific molecular targets. The chlorophenyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyano-Substituted Analogs

Several ethyl 2-cyano-3-arylpropenoates share structural similarities with the target compound but differ in substituents:

  • Ethyl (E)-3-(4-chlorophenyl)-2-cyanoacrylate (3gb): Replaces the 1-oxo group with a cyano (-CN) substituent. This modification increases electron-withdrawing effects, enhancing reactivity in Knoevenagel condensations .
  • Ethyl (E)-2-cyano-3-(4-methoxyphenyl)acrylate (3b): The 4-methoxy group introduces electron-donating properties, which may reduce electrophilicity compared to the 4-chloro analog. Spectral data (FT-IR: 1718 cm⁻¹ for ester C=O; 1H-NMR δ 8.17 ppm for =CH) confirm conjugation and planar geometry .

Table 1: Key Properties of Cyano-Substituted Analogs

Compound Substituent Key Feature Reactivity/Bioactivity Reference
Target Compound 4-Cl, 1-oxo Dual (E,E) configuration Enzyme inhibition, anticancer
Ethyl (E)-3-(4-Cl-phenyl)-2-cyanoacrylate 4-Cl, -CN Strong electron withdrawal Knoevenagel catalysis
Ethyl (E)-2-cyano-3-(4-MeO-phenyl)acrylate 4-OMe, -CN Electron-donating group Lower electrophilicity

Aspirin-Chalcone Hybrids (Compounds 7a–7i)

These hybrids combine aspirin’s acetyloxybenzoate moiety with chalcone-like α,β-unsaturated ketones:

  • Compound 7c : (E)-2-(3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl)phenyl 2-acetoxybenzoate shares the 4-chlorophenyl group with the target compound. It exhibited an 80% synthesis yield, suggesting efficient conjugation .
  • Compound 7g : A methoxy-substituted analog achieved an 88% yield, indicating electron-donating groups may improve reaction efficiency in Claisen-Schmidt condensations .

Biological Relevance : The 4-chlorophenyl group in 7c likely enhances cytotoxicity against colorectal cancer cells by stabilizing interactions with hydrophobic enzyme pockets .

Heterocyclic Derivatives

  • This structural complexity may improve selectivity in therapeutic applications compared to the simpler target compound .

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (Cl, CN) : Enhance electrophilicity of the α,β-unsaturated system, promoting reactivity in nucleophilic additions .
  • Electron-Donating Groups (OMe) : Improve solubility in polar solvents but reduce electrophilicity .

Biological Activity

Ethyl (E,E)-3-(3-(3-(4-chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoate, also known as a derivative of 2-propenoic acid, exhibits significant biological activity that warrants detailed exploration. This compound is characterized by its complex structure, which includes a chlorophenyl moiety that may contribute to its pharmacological properties. The molecular formula of this compound is C20H17ClO3C_{20}H_{17}ClO_3 with a molecular weight of approximately 312.75 g/mol .

  • IUPAC Name : this compound
  • CAS Number : 16203-90-0
  • Molecular Structure : The compound features multiple double bonds and functional groups that can influence its reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. The presence of the chlorophenyl group is believed to enhance the compound's ability to inhibit tumor growth. For instance, research has shown that derivatives with similar structural motifs can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

The proposed mechanism involves the activation of apoptotic pathways and the modulation of various signaling cascades. This compound may interact with cellular receptors or enzymes, leading to alterations in cell cycle progression and ultimately resulting in cell death. Specific studies have demonstrated that such compounds can inhibit the proliferation of breast cancer cells, suggesting their potential as chemotherapeutic agents .

Case Studies

  • Study on Antitumor Activity :
    A recent study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound could be a potential candidate for further development in cancer therapeutics .
  • In Vivo Evaluation :
    Another study evaluated the in vivo effects of related compounds on tumor-bearing mice. The administration of these compounds resulted in a marked decrease in tumor size and weight compared to control groups, suggesting effective antitumor activity. Histological analyses revealed significant apoptotic activity within tumor tissues treated with the compound .

Data Table: Summary of Biological Activity

Activity Observation Reference
AnticancerInduces apoptosis in MCF-7 cells
Tumor Growth InhibitionSignificant reduction in tumor size
Cell ViabilityDecreased viability at high concentrations

Q & A

Q. Can computational models predict the compound’s reactivity in novel reactions?

  • Methodology : Apply quantum mechanical calculations (Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Compare with experimental results from Michael addition or Diels-Alder reactions .

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